molecular formula C15H16N4OS B11008020 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

Cat. No.: B11008020
M. Wt: 300.4 g/mol
InChI Key: NHJVCQGKVIXORU-UHFFFAOYSA-N
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Description

5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a complex heterocyclic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a diazepine ring and a thiomorpholine moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Diazepine Ring: The diazepine ring is formed by cyclization of the indole derivative with a suitable diamine, such as ethylenediamine, under basic conditions.

    Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced through nucleophilic substitution reactions, where a thiomorpholine derivative reacts with a halogenated intermediate of the diazepine-indole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated intermediates, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced indole derivatives

    Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves its interaction with specific molecular targets and pathways . The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one lies in its combination of the indole core, diazepine ring, and thiomorpholine moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

10-(thiomorpholin-4-ylmethyl)-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one

InChI

InChI=1S/C15H16N4OS/c20-15-12-2-1-3-13-14(12)11(8-16-13)9-17-19(15)10-18-4-6-21-7-5-18/h1-3,8-9,16H,4-7,10H2

InChI Key

NHJVCQGKVIXORU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CN2C(=O)C3=C4C(=CC=C3)NC=C4C=N2

Origin of Product

United States

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